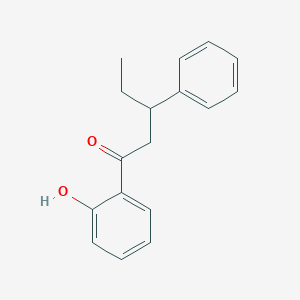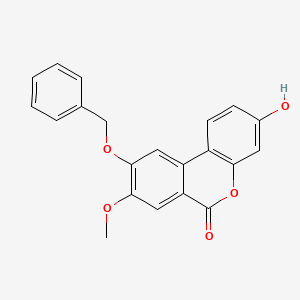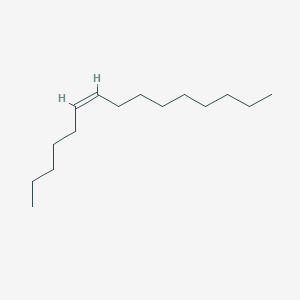
(Z)-6-Pentadecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-Pentadecene is an unsaturated hydrocarbon with a double bond located at the sixth carbon atom in the chain. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a cis isomer. This compound is part of the alkene family and is known for its applications in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
(Z)-6-Pentadecene can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base. This reaction proceeds with syn addition, leading to the formation of the cis isomer.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereochemistry of the product can be controlled by the choice of reagents and reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes. One common method is the catalytic hydrogenation of alkynes using a Lindlar catalyst, which selectively produces the cis isomer. Another method is the isomerization of internal alkenes using specific catalysts that favor the formation of the Z isomer.
化学反应分析
Types of Reactions
(Z)-6-Pentadecene undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can convert this compound to pentadecane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), can occur across the double bond, forming dibromo compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or O3 followed by reductive workup.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Epoxides, diols.
Reduction: Pentadecane.
Substitution: Dibromo derivatives.
科学研究应用
(Z)-6-Pentadecene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of (Z)-6-Pentadecene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
(E)-6-Pentadecene: The trans isomer of 6-pentadecene, where the higher priority substituents are on opposite sides of the double bond.
1-Pentadecene: An alkene with the double bond at the first carbon atom.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness
(Z)-6-Pentadecene is unique due to its cis configuration, which imparts different physical and chemical properties compared to its trans isomer and other alkenes. The cis configuration can affect the compound’s boiling point, solubility, and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H30 |
|---|---|
分子量 |
210.40 g/mol |
IUPAC 名称 |
(Z)-pentadec-6-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11- |
InChI 键 |
BEPREHKVBQHGMZ-QBFSEMIESA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


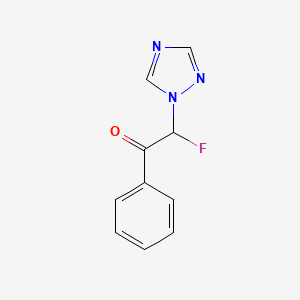

![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)
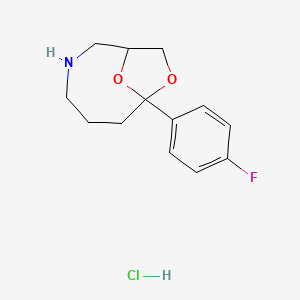
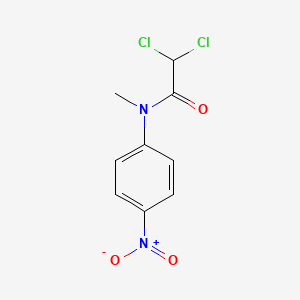
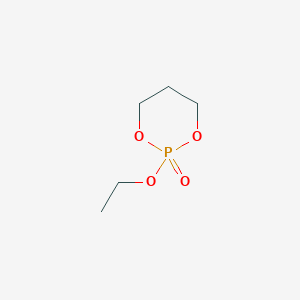
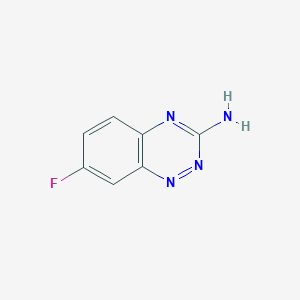
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)


